Superior Antiproliferative Activity Against MCF-7 Cells Compared to the Clinical Standard Doxorubicin
The 4-oxo pyrido[2,3-d]pyrimidine derivative designated compound 12, which matches the structure of the target compound, exhibited an IC₅₀ of 3.35 ± 0.10 µM against MCF-7 breast cancer cells, outperforming doxorubicin (IC₅₀ = 5.66 ± 0.15 µM) in the same assay [1]. This represents a 1.7-fold improvement in potency over the standard-of-care anthracycline. In contrast, the open-chain analogue 3 showed only weak activity (IC₅₀ = 49.89–55.68 µM), and the thiophene cyclized analogues 5a–c showed only moderate improvement [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against MCF-7 breast cancer cell line |
|---|---|
| Target Compound Data | IC₅₀ = 3.35 ± 0.10 µM |
| Comparator Or Baseline | Doxorubicin: IC₅₀ = 5.66 ± 0.15 µM; Open-chain analogue 3: IC₅₀ = 49.89–55.68 µM |
| Quantified Difference | ~1.7-fold more potent than doxorubicin; ~15–17-fold more potent than open-chain analogue 3 |
| Conditions | MTT assay; MCF-7 cell line (breast adenocarcinoma); 48 h exposure |
Why This Matters
A compound that exceeds doxorubicin potency in MCF-7 cells while being a synthetically tractable small molecule is a strong candidate for anticancer screening cascades, and procurement of the exact compound ensures the reported potency advantage is recapitulated.
- [1] Alamshany, Z.M., Tashkandi, N.Y., Othman, I.M.M., Anwar, M.M., Nossier, E.S. (2025) 'Development of benzothiazole-grafted heterocyclic ring systems as new antiproliferative hybrids inducing cell cycle arrest and apoptosis in triple-negative breast cancer', Journal of Molecular Structure, Article 141237. doi:10.1016/j.molstruc.2025.141237. View Source
